molecular formula C30H31N5O4 B1666967 BIBF 1202 CAS No. 894783-71-2

BIBF 1202

货号: B1666967
CAS 编号: 894783-71-2
分子量: 525.6 g/mol
InChI 键: SDJMWYVJAVLZEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

BIBF 1202, like Nintedanib, is thought to interact with various enzymes and proteins. It is known to inhibit the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . The in vivo cellular activity of this compound indicates a substantially lower potency than Nintedanib .

Cellular Effects

This compound, as a metabolite of Nintedanib, may contribute to the cellular effects observed with Nintedanib treatment. Nintedanib has been shown to inhibit fibroblast proliferation, migration, and transformation

Molecular Mechanism

The molecular mechanism of this compound is not fully elucidated. As a metabolite of Nintedanib, it is likely to share some of its parent compound’s mechanisms. Nintedanib competitively binds to the kinase domains of VEGF, PDGF, and FGF, blocking intracellular signaling pathways crucial for the proliferation, migration, and transformation of lung fibroblasts .

Temporal Effects in Laboratory Settings

It is known that Nintedanib, from which this compound is derived, exhibits time-independent pharmacokinetic characteristics

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Nintedanib, the parent compound, have shown that it is well-tolerated in sheep and delivers an oral-superior lung dose with reduced systemic exposure .

Metabolic Pathways

This compound is formed from Nintedanib via hydrolytic ester cleavage. The free carboxyl group of this compound is subsequently glucuronidated by UGT enzymes (UGT1A1, UGT1A7, UGT1A8, and UGT1A10) in the intestine and by UGT1A1 in the liver .

Transport and Distribution

Nintedanib, the parent compound, follows bi-phasic kinetics with a high volume of distribution .

准备方法

BIBF 1202 是由尼达尼布通过酯酶的水解酯键断裂形成的 . 尼达尼布的主要代谢途径是其甲酯部分的断裂,形成 this compound,随后被 UGT 酶进行葡萄糖醛酸化 . 可用文献中没有明确详细说明 this compound 的工业生产方法,但它主要作为尼达尼布的代谢产物获得。

化学反应分析

BIBF 1202 经历了几种类型的化学反应:

    氧化: this compound 可以被氧化形成各种代谢产物。

    取代: this compound 可以进行取代反应,特别是涉及其官能团。

这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

Pharmacokinetics of BIBF 1202

This compound is primarily studied in relation to its pharmacokinetics as a metabolite of nintedanib. Understanding its pharmacokinetic profile is crucial for evaluating its efficacy and safety in various patient populations.

Population Pharmacokinetics

A population pharmacokinetic model has been developed for nintedanib and its metabolite this compound in patients with non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF). The study analyzed data from 1,191 patients across four Phase II and III studies. Key findings include:

  • Absorption Rate : The absorption rate for a typical patient was found to be 0.0827h10.0827\,\text{h}^{-1}.
  • Clearance : Apparent total clearance was 897L h897\,\text{L h}, with a volume of distribution at steady state of 465L465\,\text{L} .
  • Influencing Factors : Factors such as age, weight, smoking status, and ethnicity significantly influenced the exposure levels of nintedanib and this compound .

Effects of Hepatic Impairment

The pharmacokinetics of this compound were also evaluated in subjects with hepatic impairment. Results indicated that:

  • Increased Exposure : In patients with Child-Pugh A and B classifications, the area under the curve (AUC) for this compound was significantly higher compared to healthy subjects, suggesting altered metabolism in hepatic impairment .
  • Protein Binding : The protein-binding fraction for this compound was approximately 81%85%81\%-85\% across different patient groups .

Therapeutic Applications

This compound's therapeutic potential has been primarily explored in the treatment of fibrotic diseases and various cancers.

Idiopathic Pulmonary Fibrosis (IPF)

Nintedanib, through its active metabolite this compound, has shown efficacy in treating IPF:

  • Clinical Trials : In the TOMORROW trial, nintedanib (150 mg twice daily) demonstrated a reduction in lung function decline among IPF patients, with fewer acute exacerbations reported .
  • Mechanism of Action : this compound acts as an intracellular inhibitor targeting multiple receptor tyrosine kinases involved in fibrosis, including platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptors .

Cancer Treatment

The role of this compound in oncology is less pronounced compared to nintedanib but remains significant:

  • Xenograft Studies : Research indicates that while nintedanib shows potent anti-tumor activity, this compound does not exhibit similar efficacy in mouse xenograft models . This suggests that while it may have some pharmacological activity, it does not contribute significantly to the overall therapeutic effect observed with nintedanib.

Data Tables

The following tables summarize key pharmacokinetic parameters and clinical findings related to this compound.

Table 1: Pharmacokinetic Parameters of this compound

ParameterHealthy SubjectsChild-Pugh AChild-Pugh B
Cmax (ng/mL)15.115.160.760.77.557.55
AUC0–∞ (ng·h/mL)1040104021621686.886.8
t1/2 (h)41.141.139.139.124.724.7

Table 2: Clinical Trial Outcomes for IPF

Study NameNintedanib DoseOutcome
TOMORROW150 mg twice dailyReduced decline in lung function
Other Phase III StudiesVariableFewer acute exacerbations reported

生物活性

BIBF 1202 is a significant metabolite of nintedanib, a tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC) and idiopathic pulmonary fibrosis (IPF). Understanding the biological activity of this compound is essential for elucidating its role in therapeutic contexts, especially considering its pharmacokinetics and pharmacodynamics in comparison to nintedanib.

This compound exhibits activity at several receptor tyrosine kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)
  • Fibroblast Growth Factor Receptor (FGFR)

Despite its ability to interact with these targets, this compound is reported to have a significantly lower potency compared to nintedanib. Specifically, it shows approximately 9-10 times lower potency on VEGF and bFGF stimulation in human umbilical vascular endothelial cells and 265-607 times lower potency on PDGFRα and PDGFRβ stimulation in primary lung fibroblasts .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

ParameterChild-Pugh AChild-Pugh BHealthy Subjects
C max (ng/mL)15.1 ± 11311.4 ± 62.019.6 ± 201
AUC 0–∞ (ng·h/mL)1040 ± 95.9657 ± 66.82650 ± 285
t½ (h)41.1 ± 45.531.9 ± 34.157.4 ± 114

The data indicates that exposure to this compound is significantly higher in patients with hepatic impairment compared to healthy individuals, reflecting altered metabolism and clearance rates .

Efficacy Studies

This compound's efficacy has been evaluated in various preclinical models:

  • In vivo studies have demonstrated that this compound does not exhibit significant efficacy in mouse xenograft models, suggesting that plasma levels may not contribute meaningfully to the clinical effects observed with nintedanib .
  • In vitro studies indicate that while this compound retains some biological activity, it does not achieve the therapeutic effects seen with nintedanib, particularly in terms of inhibiting tumor growth or fibrosis .

Case Studies

Case Study: Nintedanib in NSCLC and IPF

A study evaluating the combination of nintedanib with other agents in NSCLC highlighted the importance of understanding this compound's role as a metabolite. The study found that while nintedanib significantly reduced disease progression, the contribution of this compound was minimal due to its lower potency .

属性

IUPAC Name

2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O4/c1-33-14-16-35(17-15-33)19-26(36)34(2)23-11-9-22(10-12-23)31-28(20-6-4-3-5-7-20)27-24-13-8-21(30(38)39)18-25(24)32-29(27)37/h3-13,18,32,37H,14-17,19H2,1-2H3,(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJMWYVJAVLZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894783-71-2
Record name BIBF-1202
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894783712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIBF-1202
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW8QB286HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BIBF 1202
Reactant of Route 2
BIBF 1202
Reactant of Route 3
BIBF 1202
Reactant of Route 4
Reactant of Route 4
BIBF 1202
Reactant of Route 5
BIBF 1202
Reactant of Route 6
Reactant of Route 6
BIBF 1202
Customer
Q & A

Q1: What is the primary metabolic pathway of Nintedanib in the human body, and what is the significance of BIBF 1202 in this process?

A1: The major metabolic pathway of Nintedanib is the cleavage of its methyl ester group, resulting in the formation of this compound. [] This carboxylic acid metabolite (this compound) is a significant product of Nintedanib metabolism and is further metabolized through glucuronidation. [] Understanding the metabolic fate of Nintedanib, including the formation and subsequent breakdown of this compound, is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions. []

Q2: Does this compound exhibit any inhibitory effects on UDP-glucuronosyltransferase (UGT) enzymes, and if so, what are the potential implications?

A2: Yes, research indicates that this compound can inhibit certain human UGT enzymes. [] This inhibition could potentially interfere with the metabolism of other drugs that are primarily cleared through glucuronidation, leading to altered drug exposure and potential drug-drug interactions. Further investigation is necessary to fully elucidate the clinical relevance of this inhibitory effect.

Q3: What analytical techniques have been employed to study the tissue distribution of Nintedanib and its metabolite, this compound, in preclinical models?

A3: Researchers have successfully utilized a sensitive and selective UPLC-MS/MS method to simultaneously quantify Nintedanib and this compound concentrations in various mouse tissues. [] This analytical approach allows for a comprehensive understanding of drug tissue distribution, which is crucial for assessing target organ exposure and potential toxicity.

Q4: How is the pharmacokinetic profile of Nintedanib, including the formation of its metabolite this compound, influenced by factors like patient population and disease state?

A4: Population pharmacokinetic analyses have revealed that factors such as body weight and disease state (Non-Small Cell Lung Cancer or Idiopathic Pulmonary Fibrosis) can influence the pharmacokinetic parameters of Nintedanib. [] While the study does not specifically detail the impact on this compound formation, understanding these interindividual variations is crucial for optimizing Nintedanib dosing regimens in different patient populations to maximize efficacy and minimize potential adverse effects.

A5: While the provided research primarily focuses on this compound as a metabolite of Nintedanib, its potential off-target effects, like the inhibition of UGT enzymes [], warrant further investigation. Further research is needed to comprehensively profile its biological activity and assess potential applications or implications beyond its role in Nintedanib metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。